molecular formula C10H12N5Na3O10P2 B1281440 Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate CAS No. 2092-65-1

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Cat. No.: B1281440
CAS No.: 2092-65-1
M. Wt: 493.15 g/mol
InChI Key: KWEUUBDPVVHQAL-UHFFFAOYSA-K
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Description

Adenosine diphosphate, also known as adenosine pyrophosphate, is an essential organic compound found in living cells. It plays a crucial role in the energy transfer processes within cells. Structurally, adenosine diphosphate consists of three main components: adenine (a nitrogenous base), ribose (a pentose sugar), and two phosphate groups. These components are linked together to form a nucleoside phosphate, which is vital for various cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine diphosphate can be synthesized through enzymatic reactions involving adenosine triphosphate. The hydrolysis of adenosine triphosphate by ATPases results in the formation of adenosine diphosphate and an inorganic phosphate. This reaction is typically carried out under physiological conditions, with enzymes facilitating the process .

Industrial Production Methods: In industrial settings, adenosine diphosphate is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce enzymes that catalyze the conversion of adenosine triphosphate to adenosine diphosphate. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Adenosine diphosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for the compound’s role in cellular energy transfer.

Common Reagents and Conditions:

    Phosphorylation: Adenosine diphosphate can be phosphorylated to form adenosine triphosphate using enzymes like ATP synthase.

    Dephosphorylation: The dephosphorylation of adenosine triphosphate to adenosine diphosphate is catalyzed by ATPases.

    Hydrolysis: Adenosine diphosphate can be hydrolyzed to form adenosine monophosphate and an inorganic phosphate.

Major Products Formed:

  • Adenosine triphosphate (from phosphorylation)
  • Adenosine monophosphate (from hydrolysis)

Scientific Research Applications

Adenosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, adenosine diphosphate is used as a substrate in various enzymatic reactions. It is also employed in studies related to energy transfer and metabolic pathways .

Biology: Adenosine diphosphate plays a critical role in cellular respiration and photosynthesis. It is involved in the conversion of energy from nutrients into adenosine triphosphate, which is then used to power cellular activities .

Medicine: In medicine, adenosine diphosphate is studied for its role in platelet aggregation and blood clotting. It is also investigated for its potential therapeutic applications in treating cardiovascular diseases .

Industry: Adenosine diphosphate is used in the production of bioengineered heparin, an anticoagulant drug. The compound is also employed in the development of various biotechnological processes .

Properties

IUPAC Name

trisodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUUBDPVVHQAL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na3O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092-65-1
Record name Adenosine trisodium 5'-diphosphate trihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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